Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride

説明

KRN7000は、α-ガラクトシルセラミドとしても知られており、海洋スポンジであるAgelas mauritianusから得られる合成糖脂質です。これは、不変型ナチュラルキラーT細胞によって認識されるタンパク質CD1dに対する強力で特異的なリガンドです。 この化合物は、免疫刺激活性と、特に免疫学および腫瘍学の分野における潜在的な治療用途により、大きな注目を集めています .

特性

CAS番号 |

19213-26-4 |

|---|---|

分子式 |

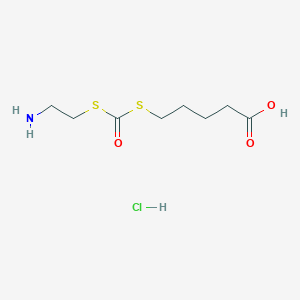

C8H16ClNO3S2 |

分子量 |

273.8 g/mol |

IUPAC名 |

5-(2-aminoethylsulfanylcarbonylsulfanyl)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO3S2.ClH/c9-4-6-14-8(12)13-5-2-1-3-7(10)11;/h1-6,9H2,(H,10,11);1H |

InChIキー |

BCVOAESRBBRLAW-UHFFFAOYSA-N |

SMILES |

C(CCSC(=O)SCCN)CC(=O)O.Cl |

正規SMILES |

C(CCSC(=O)SCCN)CC(=O)O.Cl |

他のCAS番号 |

19213-26-4 |

同義語 |

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercapt ovaleric acid, hydrochloride |

製品の起源 |

United States |

準備方法

KRN7000の合成には、d-ガラクトースやフィトスフィンゴシンなどの市販の出発物質から始まるいくつかのステップが含まれます。実用的でスケーラブルな方法の1つは、グリコシルヨージドをグリコシルドナーとして使用します。 この手順には、グラムスケールで高純度の生成物を得るために、3つのカラムクロマトグラフィー精製を含む、合計8つのステップが含まれます . KRN7000の一般的なレトロ合成は、参照論文のスキーム1に示されています .

化学反応の分析

KRN7000は、その合成における重要なステップであるグリコシル化を含む、さまざまな化学反応を起こします。 この化合物は、タンパク質CD1dと相互作用して、不変型ナチュラルキラーT細胞上のT細胞レセプターによって認識される糖脂質-タンパク質複合体を形成することが知られています . この相互作用は、免疫応答の活性化につながり、Th1(インターフェロン-ガンマ)とTh2(インターロイキン-4)の両方のサイトカインが放出されます .

科学的研究の応用

KRN7000は、幅広い科学研究に応用されています。 これは、不変型ナチュラルキラーT細胞のリガンドとして広く研究されており、免疫刺激活性と抗腫瘍特性を示しています . この化合物は、新規なCD1d結合ナチュラルキラーT細胞リガンドをワクチンアジュバントとして開発するために使用されます。 機能性基を持つKRN7000アナログは、コンジュゲーション戦略において汎用性があり、高度に定義された合成ワクチンを形成します . さらに、KRN7000は、リポ多糖誘発性のショックから保護することが示されており、さまざまなin vivoモデルで強力な抗腫瘍活性を示しています .

作用機序

KRN7000は、不変型ナチュラルキラーT細胞に糖脂質を提示するタンパク質CD1dに結合することにより、その効果を発揮します。 この相互作用は、これらの細胞の活性化につながり、Th1/Th2免疫応答のバランスを調節するさまざまなサイトカインの産生をもたらします . KRN7000による不変型ナチュラルキラーT細胞の活性化には、免疫細胞の認識と活性化のメカニズムが関与し、自己免疫疾患や癌における潜在的な治療応用につながります .

類似化合物との比較

KRN7000は、海洋スポンジAgelas mauritianusから単離されたα-ガラクトシルセラミドの合成誘導体です . 類似の化合物には、免疫刺激特性について研究されている他のα-ガラクトシルセラミドアナログが含まれます。 KRN7000は、不変型ナチュラルキラーT細胞の強力で特異的な活性化により、Th1とTh2の両方のサイトカインが放出されるため、ユニークです . 他の類似の化合物には、KRN7000を含むリポソーム製剤であるRGI-2001、およびKRN7000のさまざまなヒドロキシル化アナログが含まれます .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。